molecular formula C18H32ClN B14432423 1-Dodecyl-4-methylpyridin-1-ium chloride CAS No. 79916-29-3

1-Dodecyl-4-methylpyridin-1-ium chloride

Cat. No.: B14432423
CAS No.: 79916-29-3
M. Wt: 297.9 g/mol
InChI Key: QPDSALLMZSDJIM-UHFFFAOYSA-M
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Description

1-Dodecyl-4-methylpyridin-1-ium chloride is a quaternary ammonium compound with the molecular formula C18H32ClN . It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by a long dodecyl chain attached to a pyridinium ring, which imparts unique physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dodecyl-4-methylpyridin-1-ium chloride can be synthesized through the quaternization of 4-methylpyridine with dodecyl chloride. The reaction typically involves heating the reactants in a suitable solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows: [ \text{C}5\text{H}4\text{NCH}3 + \text{C}{12}\text{H}{25}\text{Cl} \rightarrow \text{C}{18}\text{H}_{32}\text{ClN} ]

Industrial Production Methods: Industrial production of this compound often involves continuous flow reactors to ensure efficient mixing and heat transfer. The process may include purification steps such as recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Dodecyl-4-methylpyridin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, especially at the methyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyridinium salts.

Scientific Research Applications

1-Dodecyl-4-methylpyridin-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of membrane proteins due to its surfactant properties.

    Medicine: Investigated for its potential antimicrobial and antifungal activities.

    Industry: Utilized in the formulation of detergents and emulsifiers.

Mechanism of Action

The mechanism of action of 1-Dodecyl-4-methylpyridin-1-ium chloride involves its interaction with lipid membranes. The long dodecyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.

Comparison with Similar Compounds

  • 1-Dodecylpyridinium chloride
  • 1-Methylpyridinium chloride
  • 1-Benzyl-4-methylpyridinium chloride

Comparison: 1-Dodecyl-4-methylpyridin-1-ium chloride is unique due to its combination of a long hydrophobic dodecyl chain and a hydrophilic pyridinium head. This dual nature makes it an effective surfactant and antimicrobial agent. Compared to 1-Dodecylpyridinium chloride, the presence of the methyl group in this compound enhances its solubility and reactivity in certain chemical reactions.

Properties

CAS No.

79916-29-3

Molecular Formula

C18H32ClN

Molecular Weight

297.9 g/mol

IUPAC Name

1-dodecyl-4-methylpyridin-1-ium;chloride

InChI

InChI=1S/C18H32N.ClH/c1-3-4-5-6-7-8-9-10-11-12-15-19-16-13-18(2)14-17-19;/h13-14,16-17H,3-12,15H2,1-2H3;1H/q+1;/p-1

InChI Key

QPDSALLMZSDJIM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Cl-]

Origin of Product

United States

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